

# A Comprehensive Technical Guide to N-Methyl Omeprazole

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## Compound of Interest

Compound Name: *N-Methyl omeprazole*

Cat. No.: B580350

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This document provides an in-depth overview of **N-Methyl omeprazole**, a significant compound often identified as an impurity or analog of the widely used proton pump inhibitor, Omeprazole. This guide covers its chemical identity, physicochemical properties, detailed experimental protocols, and relevant biochemical pathways.

## Chemical Identification and Synonyms

**N-Methyl omeprazole** is structurally analogous to omeprazole, differing by a methyl group on one of the nitrogen atoms of the benzimidazole ring.<sup>[1]</sup> It can exist as a mixture of isomers depending on which nitrogen is methylated.<sup>[2]</sup> The presence of this compound as an impurity is a critical consideration in the manufacturing and quality control of omeprazole, as it may arise from incomplete reactions or side reactions during synthesis.<sup>[1]</sup>

The compound is utilized as a reference standard in analytical method development, particularly for techniques like HPLC and LC-MS, to ensure the purity and stability of omeprazole formulations.<sup>[1]</sup>

Table 1: Chemical Identifiers for **N-Methyl Omeprazole**

Identifier Type	Data	Reference(s)
IUPAC Name	5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole	<a href="#">[1]</a>
CAS Number	89352-76-1 (for the 5-methoxy isomer); 784143-42-6 (for the 6-methoxy isomer)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	$C_{18}H_{21}N_3O_3S$	<a href="#">[1]</a> <a href="#">[2]</a>
Chemical Synonyms	N'-Methyl Omeprazole Omeprazole N-Methyl 5-Methoxy Analog(5-Desmethoxy-6-methoxy) 1-N-Methyl Omeprazole 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methyl-1H-benzimidazole 1-N-Methyl Omeprazole Omeprazole Impurity X	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Physicochemical and Analytical Data

The quantitative properties of **N-Methyl omeprazole** are essential for its identification, purification, and use as a reference standard.

Table 2: Quantitative Data for **N-Methyl Omeprazole**

Property	Value	Reference(s)
Molecular Weight	359.44 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Off-white Solid	<a href="#">[1]</a>
Purity (Typical)	>95% (via HPLC)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Condition	-20°C	<a href="#">[1]</a>
SMILES	CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC	<a href="#">[1]</a>
InChI Key	RUGQJBJNYIHOIW-UHFFFAOYSA-N	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **N-Methyl omeprazole** in a research or quality control setting.

The synthesis of **N-Methyl omeprazole** can be achieved via the N-methylation of the corresponding sulfide precursor (Pyrmetazole), followed by oxidation.[\[7\]](#)

### Protocol: Two-Step Synthesis

- Step 1: N-Methylation of 5-methoxy-2-[[<sup>18</sup>(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Precursor)
  - Dissolve the sulfide precursor (1 mole) in a suitable solvent such as dimethylformamide (DMF).
  - Add a base, such as sodium hydroxide (NaOH), to the solution and stir.
  - Introduce a methylating agent, like methyl iodide (CH<sub>3</sub>I), to the reaction mixture.
  - Maintain the reaction at room temperature, monitoring progress with Thin Layer Chromatography (TLC).

- Upon completion, the N-methylated sulfide (N-methylated Pyrmetazole) is isolated and purified using column chromatography.[7]
- Step 2: Oxidation to **N-Methyl Omeprazole**
  - Dissolve the purified N-methylated sulfide (1 mole) in a chlorinated solvent, such as dichloromethane.[8]
  - Cool the solution to 0-5°C using an ice bath.
  - Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.1 moles), dropwise while maintaining the low temperature.[8][9]
  - Stir the mixture for 1-3 hours, continuing to monitor by TLC until the starting sulfide is consumed.[8]
  - Upon completion, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude **N-Methyl omeprazole**.
  - The final product can be further purified by recrystallization from a suitable solvent system like ethanol or methanol/water.[8]

This protocol outlines a method for the detection and quantification of **N-Methyl omeprazole**, often as an impurity in omeprazole samples.[1][10]

Methodology: Reversed-Phase HPLC

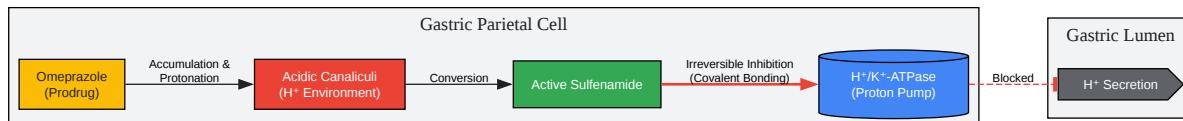
- Instrumentation: An HPLC system equipped with a binary pump, autosampler, thermostated column oven, and a Diode-Array Detector (DAD) or UV detector.[1]
- Column: C18 stationary phase (e.g., 100 mm length, 4.6 mm diameter, 3.5 µm particle size). [1]
- Mobile Phase: A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5 v/v).[11]

- Elution Mode: Isocratic elution.[11]
- Flow Rate: 0.5 - 1.0 mL/min.[11]
- Detection Wavelength: Determined by UV-Vis spectrophotometry; typically in the range of 280-305 nm for omeprazole and related substances.[12]
- Procedure:
  - Prepare standard solutions of **N-Methyl omeprazole** at known concentrations in a suitable diluent (e.g., methanol or mobile phase).
  - Prepare the sample solution containing omeprazole to be tested for impurities.
  - Inject the standard and sample solutions into the HPLC system.
  - Identify the **N-Methyl omeprazole** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
  - Quantify the amount of the impurity by comparing the peak area in the sample to the calibration curve generated from the standard solutions.

## Signaling Pathways and Experimental Workflows

Visual diagrams help in understanding the complex biochemical and procedural relationships involving **N-Methyl omeprazole** and its parent compound.

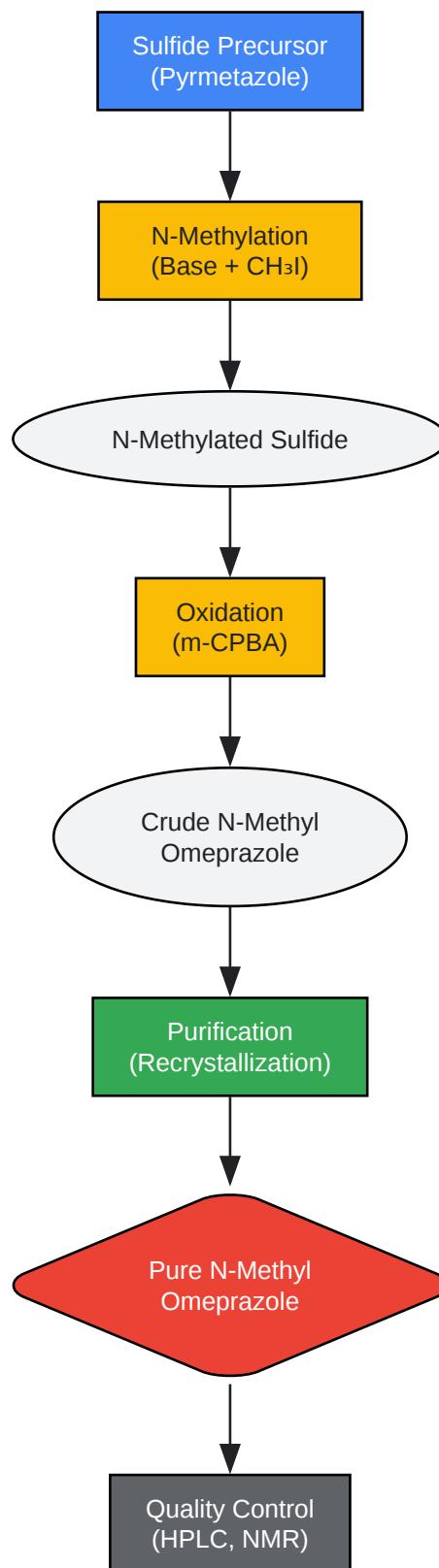
As a close structural analog, **N-Methyl omeprazole** is relevant to the mechanism of action of omeprazole. Omeprazole itself is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide.[13][14] This active molecule then irreversibly inhibits the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[15][16]



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Caption: Mechanism of proton pump inhibition by omeprazole.

The synthesis of **N-Methyl omeprazole** involves a clear, multi-step chemical process followed by purification and analysis to ensure the final product meets required specifications.



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Caption: Workflow for the synthesis and purification of **N-Methyl omeprazole**.

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